

An In-depth Technical Guide to threo-Ifenprodil Hemitartrate

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Compound of Interest

Compound Name: *threo-Ifenprodil hemitartrate*

Cat. No.: *B15616709*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

threo-Ifenprodil hemitartrate is a synthetic, stereoisomer-specific compound recognized for its potent and selective antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental methodologies for its study. The document includes detailed quantitative data on its binding affinities and functional inhibition at various receptors, step-by-step experimental protocols, and visual diagrams of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Ifenprodil, a phenylethanolamine derivative, exhibits a complex pharmacology with activity at multiple receptor systems. The threo stereoisomer of Ifenprodil, in its hemitartrate salt form, has garnered significant attention for its high selectivity as a non-competitive antagonist of NMDA receptors containing the GluN2B subunit.[1] These receptors are critical in mediating excitatory neurotransmission and are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases.[2] [3] Beyond its primary target, threo-Ifenprodil also interacts with sigma (σ) receptors and α 1-adrenergic receptors, albeit with different affinities. Understanding the nuanced pharmacology

of **threo-Ifenprodil hemitartrate** is essential for its application as a research tool and for the development of novel therapeutics targeting GluN2B-mediated pathways.

The hemitartrate salt form of threo-Ifenprodil is commonly used in research and pharmaceutical preparations. The selection of a specific salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability.[4][5] Tartrate is a common counterion used in the pharmaceutical industry to improve these characteristics, facilitating easier handling and formulation.[6][7]

Mechanism of Action

threo-Ifenprodil hemitartrate exerts its primary effect through allosteric inhibition of GluN2B-containing NMDA receptors. It binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs), distinct from the agonist binding sites for glutamate and glycine.[8][9] This binding induces a conformational change in the receptor, which reduces the probability of channel opening and subsequent Ca^{2+} influx, even in the presence of agonists.[10] This non-competitive antagonism is voltage-independent.[11]

The inhibition of GluN2B-containing NMDA receptors by threo-Ifenprodil has significant downstream consequences on intracellular signaling cascades. NMDA receptor activation is a key trigger for synaptic plasticity, and the influx of Ca^{2+} through the channel activates numerous downstream effectors. By blocking this initial signal, threo-Ifenprodil can modulate the activity of pathways crucial for both long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory.[2][12] Key signaling molecules affected by GluN2B inhibition include:

- Calcium/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme in LTP induction that is activated by Ca^{2+} influx through NMDA receptors.[2]
- Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and plasticity and can be modulated by NMDA receptor activity.[13][14][15][16][17]
- Ras-ERK signaling pathway: Also known as the MAPK/ERK pathway, it is involved in cell proliferation, differentiation, and synaptic plasticity.

- cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in long-term memory formation and is regulated by NMDA receptor-mediated Ca²⁺ signaling.[18]

Recent studies have also indicated that Ifenprodil can activate the mTOR signaling pathway, which is involved in protein synthesis and cell growth, and may contribute to its potential antidepressant-like effects.[19]

Pharmacological Profile: Quantitative Data

The following tables summarize the binding affinity (K_i) and functional inhibitory activity (IC₅₀) of **threo-Ifenprodil hemitartrate** at its primary and secondary targets.

Table 1: Binding Affinity (K_i) of **threo-Ifenprodil Hemitartrate** at Various Receptors

Receptor Target	K _i (nM)	Species/Tissue	Radioligand	Reference(s)
Primary Target				
GluN2B-containing NMDA Receptor	Not directly measured via K _i			
Off-Targets				
Sigma-1 (σ1) Receptor	59.1	Rat Brain		
Sigma-2 (σ2) Receptor	2	Rat Brain		
Alpha-1 (α1) Adrenergic Receptor	~8-fold lower affinity than Ifenprodil			

Table 2: Functional Inhibitory Activity (IC₅₀) of **threo-Ifenprodil Hemitartrate**

Receptor/Channel	IC50 (μM)	Experimental System	Method	Reference(s)
Primary Target				
GluN1/GluN2B NMDA Receptor	0.17 - 0.88	Cultured Rat Cortical Neurons	Whole-cell patch clamp	[11]
0.75 (high affinity component)	Cultured Rat Hippocampal Neurons	Whole-cell patch clamp	[10]	
161 (low affinity component)	Cultured Rat Hippocampal Neurons	Whole-cell patch clamp	[10]	
Off-Targets				
hERG Potassium Channel	0.088			

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of **threo-Ifenprodil hemitartrate**.

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity (K_i) of **threo-Ifenprodil hemitartrate** for sigma-1 and sigma-2 receptors.

Materials:

- Rat brain tissue
- Tris-HCl buffer (50 mM, pH 7.4)
- [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand for sigma receptors
- (+)-Pentazocine to mask sigma-1 sites when measuring sigma-2 binding

- **threo-Ifenprodil hemitartrate** stock solution
- Glass fiber filters (GF/B)
- Scintillation cocktail
- Scintillation counter
- Homogenizer
- Centrifuge
- Incubation tubes

Methodology:

- Membrane Preparation:
 - Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.
 - Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
 - Resuspend the pellet in fresh buffer and repeat the centrifugation step.
 - The final pellet is resuspended in the assay buffer to a protein concentration of approximately 200-400 µg/mL.
- Binding Assay:
 - Set up incubation tubes containing:
 - 100 µL of membrane preparation.
 - 50 µL of varying concentrations of **threo-Ifenprodil hemitartrate** (for competition assay).
 - 50 µL of [³H]-DTG at a final concentration of ~1-2 nM.

- For sigma-2 receptor binding, include 300 nM (+)-pentazocine to block binding to sigma-1 sites.
- For non-specific binding, add a high concentration (e.g., 10 μ M) of a non-labeled sigma ligand like haloperidol.
- Total assay volume is typically 250 μ L.
- Incubate the tubes at 25°C for 60 minutes.
- Filtration and Counting:
 - Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
 - Wash the filters three times with 4 mL of ice-cold buffer.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of **threo-lfenprodil hemitartrate** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of **threo-lfenprodil hemitartrate** on NMDA receptor-mediated currents.

Materials:

- Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂.
- Internal pipette solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
- NMDA and glycine stock solutions.
- **threo-Ifenprodil hemitartrate** stock solution.
- Patch-clamp amplifier and data acquisition system.
- Micromanipulator.
- Borosilicate glass pipettes.

Methodology:

- Cell Preparation:
 - Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.
 - Place the preparation in the recording chamber and perfuse with aCSF.
- Recording:
 - Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
 - Establish a whole-cell patch-clamp configuration on a target neuron.
 - Clamp the cell at a holding potential of -60 mV or -70 mV.
- Drug Application:
 - Evoke NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 100 μM) and glycine (e.g., 10 μM).

- After establishing a stable baseline current, co-apply varying concentrations of **threo-Ifenprodil hemitartrate** with the NMDA/glycine solution.
- Record the inhibition of the NMDA-evoked current at each concentration of threo-Ifenprodil.
- Data Analysis:
 - Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.
 - Calculate the percentage of inhibition for each concentration.
 - Plot the percentage of inhibition against the logarithm of the threo-Ifenprodil concentration and fit the data with a Hill equation to determine the IC₅₀ value.

In Vivo Microdialysis

Objective: To measure the effect of **threo-Ifenprodil hemitartrate** on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Materials:

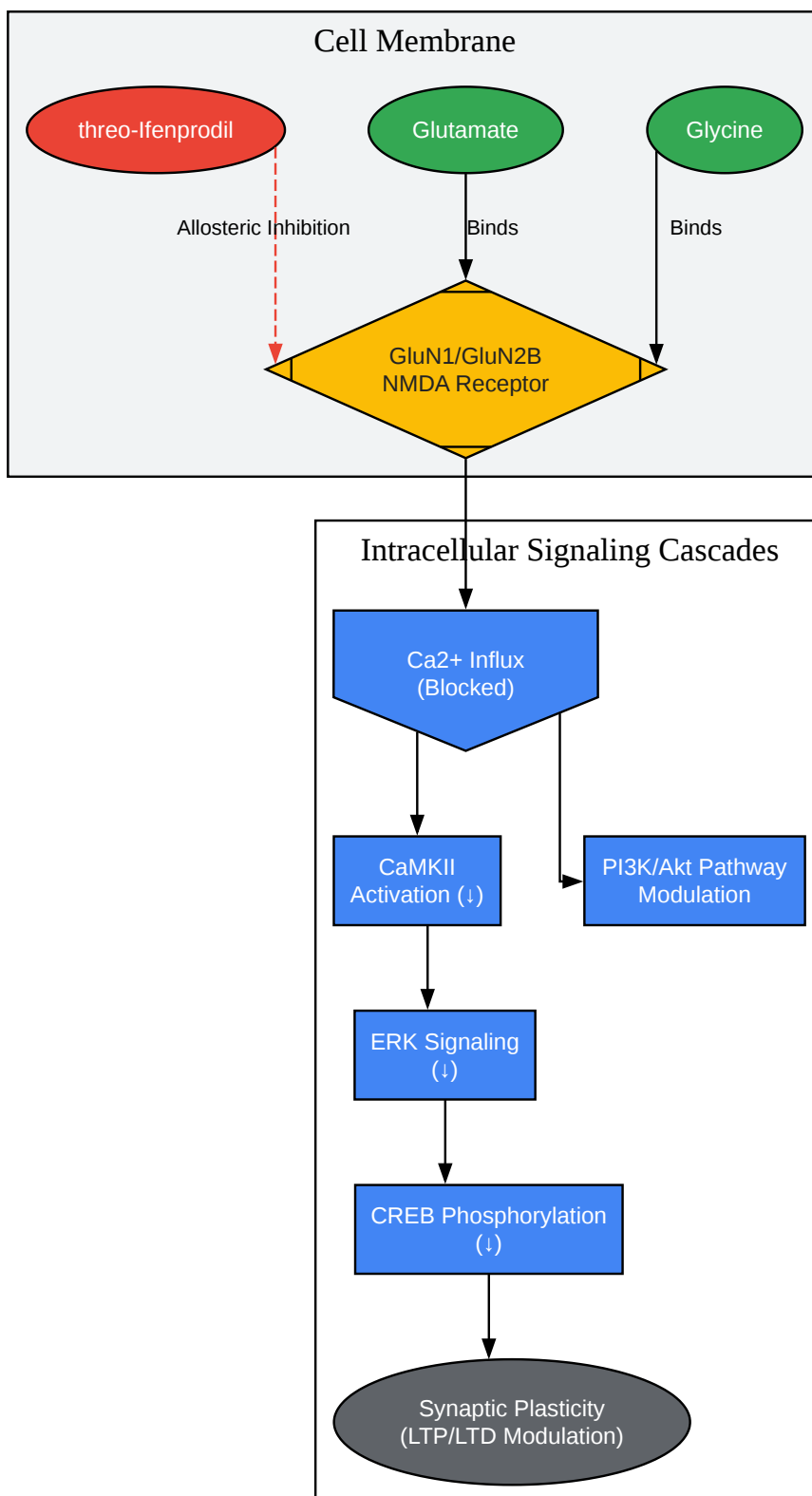
- Stereotaxic apparatus.
- Microdialysis probes (e.g., 20 kDa molecular weight cutoff).
- Syringe pump.
- Fraction collector.
- HPLC system with electrochemical or fluorescence detection.
- Ringer's solution or aCSF for perfusion.
- **threo-Ifenprodil hemitartrate** for systemic administration or reverse dialysis.

Methodology:

- Surgical Implantation:
 - Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
 - Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
 - Allow the animal to recover from surgery for several days.
- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with Ringer's solution or aCSF at a low flow rate (e.g., 1-2 μ L/min).
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
 - After collecting stable baseline samples, administer **threo-lfenprodil hemitartrate** (e.g., via intraperitoneal injection or by including it in the perfusion fluid for reverse dialysis).
 - Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
- Neurotransmitter Analysis:
 - Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., glutamate, dopamine) using HPLC with appropriate detection.
- Data Analysis:
 - Express the neurotransmitter concentrations as a percentage of the baseline levels.
 - Analyze the time course of the effect of **threo-lfenprodil hemitartrate** on neurotransmitter release.

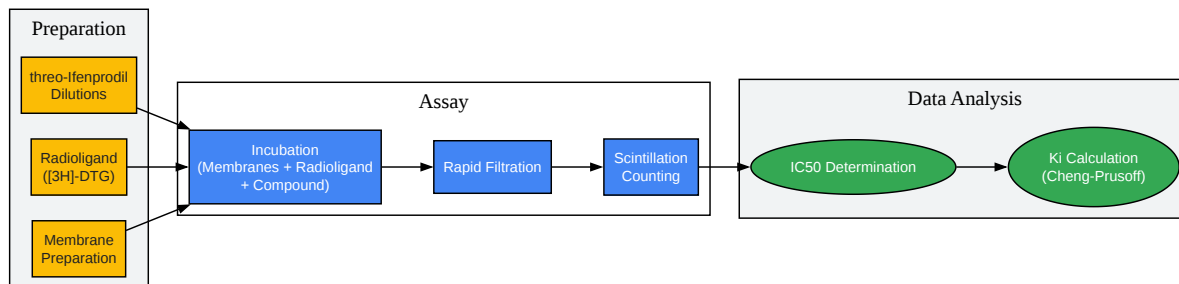
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to **threo-Ifenprodil hemitartrate**.



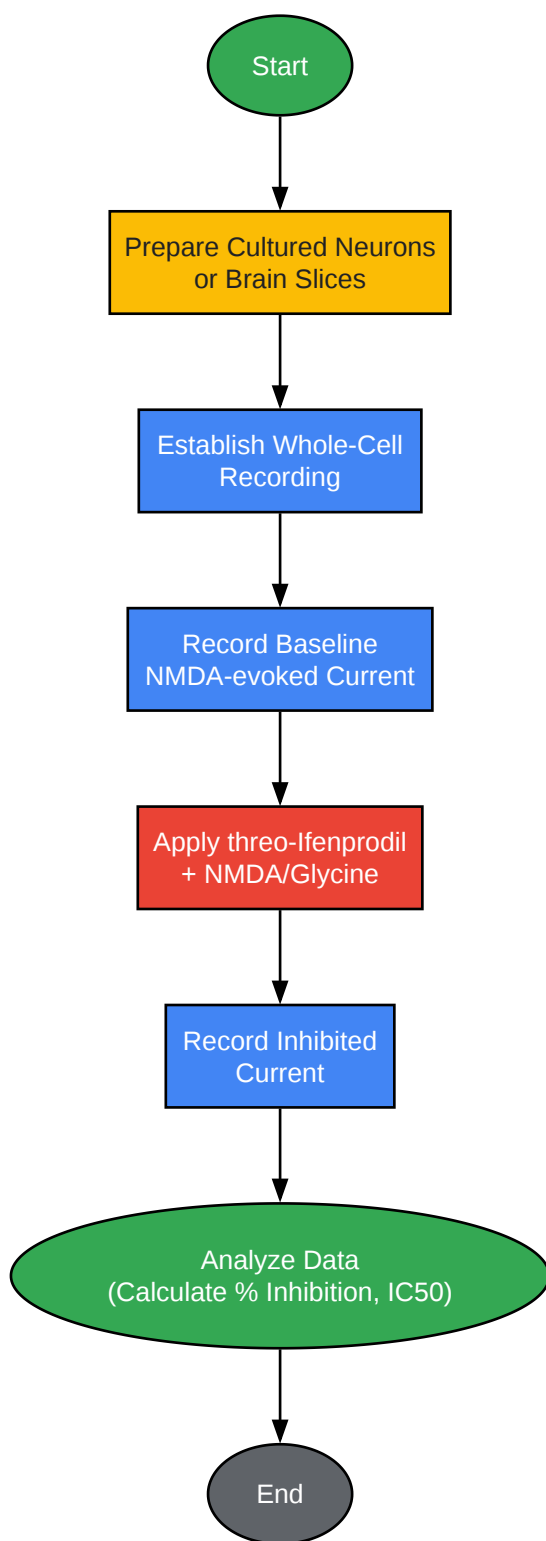
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Caption: Mechanism of action of threo-Ifenprodil at the GluN2B-containing NMDA receptor.



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Caption: Experimental workflow for a radioligand binding assay.



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Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

threo-Ifenprodil hemitartrate is a valuable pharmacological tool for the investigation of GluN2B-containing NMDA receptor function and its role in health and disease. Its high selectivity makes it a preferred compound for dissecting the contributions of this specific NMDA receptor subtype in complex biological systems. A thorough understanding of its mechanism of action, off-target effects, and the appropriate experimental methodologies for its study is crucial for obtaining reliable and interpretable results. This technical guide provides a foundational resource for researchers and drug development professionals working with or considering the use of **threo-Ifenprodil hemitartrate** in their studies. Further research into its downstream signaling effects and in vivo pharmacology will continue to elucidate its therapeutic potential.

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